N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a methoxyphenyl group, a thiophen-2-ylmethyl group, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
This compound acts as a modulator of the MRGPRX2 receptor . It interacts with the receptor and modulates its activity, which can have a range of effects depending on the specific condition being treated . The modulation of MRGPRX2 can help ease pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Biochemical Pathways
It is known that the modulation of mrgprx2 can influence a variety of biochemical pathways related to allergic and inflammatory responses .
Pharmacokinetics
The compound is administered to a subject in need thereof, indicating that it has some level of bioavailability .
Result of Action
The modulation of MRGPRX2 by this compound can result in a variety of molecular and cellular effects. These include the reduction of allergic and inflammatory responses, as well as the easing of itch, pain, and certain inflammatory or autoimmune disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemical stimuli in the environment can affect the activation of mast cells and thus the efficacy of the compound . Additionally, the stability of the compound may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-methoxyphenyl halide and the morpholine derivative.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the morpholine ring with thiophen-2-ylmethyl halide in the presence of a base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)piperidine-3-carboxamide
- N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide
Uniqueness
N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-13-5-2-4-12(8-13)18-17(21)15-10-23-11-16(20)19(15)9-14-6-3-7-24-14/h2-8,15H,9-11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKVQHBVUWWTSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.